molecular formula C30H28N2OS B12502959 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

Cat. No.: B12502959
M. Wt: 464.6 g/mol
InChI Key: KEBGKLFCQOGUEO-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is a complex organic compound that features a dihydroisoquinoline core

Preparation Methods

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with benzyl chloride derivatives under basic conditions to form the intermediate. This intermediate is then reacted with 4-[(phenylsulfanyl)methyl]benzoyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in cancer research. The compound binds to the enzyme’s active site, occupying the oxyanion hole and interacting with hydrophobic pockets, thereby inhibiting its activity .

Properties

Molecular Formula

C30H28N2OS

Molecular Weight

464.6 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(phenylsulfanylmethyl)phenyl]benzamide

InChI

InChI=1S/C30H28N2OS/c33-30(31-28-16-12-24(13-17-28)22-34-29-8-2-1-3-9-29)26-14-10-23(11-15-26)20-32-19-18-25-6-4-5-7-27(25)21-32/h1-17H,18-22H2,(H,31,33)

InChI Key

KEBGKLFCQOGUEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)CSC5=CC=CC=C5

Origin of Product

United States

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